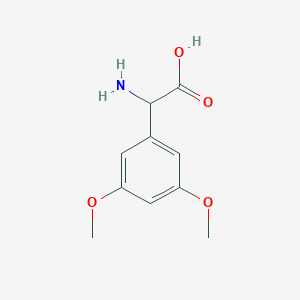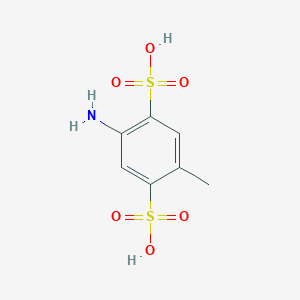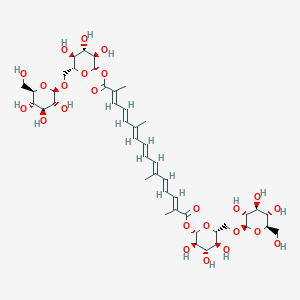
Crocine
Vue d'ensemble
Description
Le safran est une épice dérivée de la fleur du Crocus sativus, communément appelé crocus safran. Les stigmates et les styles d’un rouge vif, appelés fils, sont récoltés et séchés pour être utilisés principalement comme assaisonnement et agent colorant dans les aliments. Le safran contient plusieurs composés bioactifs, notamment la crocine, la crocétine, la picrothis compound et le safranal, qui contribuent à sa couleur, son goût et son arôme uniques .
Mécanisme D'action
Target of Action
Crocin, a water-soluble carotenoid, interacts with a wide range of cellular proteins. These include structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction . The primary targets of crocin include beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunit A, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6, and proteasome subunit alpha type-4 .
Mode of Action
Crocin physically binds to its targets, leading to various changes in cellular functions . For instance, it can inhibit the mammalian target of the rapamycin (mTOR) signaling pathway, which plays a significant role in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also downregulates NLRP3 expression, cleaved caspase 1 and gasdermin D (GSDMD), IL-18, and IL-1β, and suppresses the NF-κB pathway .
Biochemical Pathways
Crocin affects several biochemical pathways. It is involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also influences the NF-κB pathway, which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Pharmacokinetics
It has been found that nanoformulations can enhance its bioavailability, aqueous solubility, and bbb permeability .
Result of Action
Crocin exerts various molecular and cellular effects. It can effectively improve cell survival rate and cellular synaptic growth . It also alleviates inflammation by modulating molecular signaling pathways . Moreover, it has been found to have protective effects on cardiac cells and may neutralize and even prevent the formation of an excess number of free radicals .
Action Environment
Environmental factors can influence the action of crocin. For instance, temperature can affect the transcription levels of the CsCCD2 gene, which is responsible for crocetin glycosylation leading to crocin formation . Therefore, the efficacy and stability of crocin can be influenced by environmental conditions.
Applications De Recherche Scientifique
Saffron has a wide range of scientific research applications due to its bioactive compounds:
Chemistry: Used as a natural dye and in the synthesis of organic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating depression, Alzheimer’s disease, and cancer.
Analyse Biochimique
Biochemical Properties
Crocin interacts with various enzymes, proteins, and other biomolecules. It has been suggested that crocin inhibits adipogenesis, promotes lipolysis through activation of AMPK , and attenuates diabetic nephropathy–associated inflammation and oxidative stress responses in rats via NLRP3 inflammasomes . It also has the ability to protect against brain diseases .
Cellular Effects
Crocin has significant effects on various types of cells and cellular processes. It has been shown to have antiproliferative effects on prostate cancer cell lines, hampering the progression of the cell cycle by suppressing the expression of cyclin D1 . Crocin also significantly increased the mRNA levels of both p53 and B-cell lymphoma 2-associated X protein (Bax), while decreasing B-cell lymphoma 2 (Bcl-2) mRNA expressions .
Molecular Mechanism
Crocin exerts its effects at the molecular level through various mechanisms. It has been suggested that crocin’s mechanism of action may be related to the regulation of biotin riboflavin and arachidonic acid metabolism, the activation of CYP4A11/PPARγ pathway, and the inhibition of TGF-β/Smad pathway in the kidney .
Temporal Effects in Laboratory Settings
In laboratory settings, research has demonstrated that saffron crocin is improbable to become bioavailable in systemic compartments after oral administration because it is rapidly hydrolyzed . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .
Dosage Effects in Animal Models
The effects of crocin vary with different dosages in animal models. For instance, treatment of animals with a medium dose of crocin resulted in a significant increase in sucrose preference compared to the vehicle-treated group . Both a high dose of crocin and imipramine produced a significantly increased percentage in sucrose preference compared to the vehicle-treated group .
Metabolic Pathways
Crocin is involved in various metabolic pathways. The crocin biosynthesis pathway in Crocus sativus L. includes the upstream methylerythritol phosphate (MEP) pathway from pyruvate/glyceraldehyde 3-phosphate to geranylgeranyl pyrophosphate (GGPP), the midstream carotenoid pathway from GGPP to zeaxanthin, and the downstream crocin pathway from zeaxanthin to crocin .
Transport and Distribution
The transport and distribution of crocin within cells and tissues involve several transporters. Three transporters, belonging to both the multidrug and toxic compound extrusion and ATP binding cassette C (ABCC) families, were coexpressed with crocins and were able to mediate transport of several crocins when expressed in yeast microsomes .
Subcellular Localization
The subcellular localization of crocin spans multiple compartments. The initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles . The crocin biosynthetic pathway encompasses multiple subcellular locations: the initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le safran est principalement obtenu à partir des stigmates séchés des fleurs de Crocus sativus. La préparation synthétique des composés bioactifs du safran, tels que la crocine et le safranal, implique des techniques complexes de synthèse organique. Ces composés peuvent être synthétisés par des réactions en plusieurs étapes impliquant l'oxydation des caroténoïdes et des processus d'estérification ultérieurs .
Méthodes de production industrielle
La production industrielle du safran implique la culture des fleurs de Crocus sativus, qui sont récoltées manuellement. Les stigmates sont soigneusement séparés et séchés pour préserver leur qualité. Des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse en chromatographie gazeuse (GC-MS) sont utilisées pour isoler et quantifier les composés bioactifs du safran .
Analyse Des Réactions Chimiques
Types de réactions
Le safran subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les principaux composés bioactifs, tels que la crocine et le safranal, sont impliqués dans ces réactions.
Réactifs et conditions courants
Oxydation : La this compound peut être oxydée en crocétine à l'aide d'oxydants comme le permanganate de potassium.
Réduction : La crocétine peut être réduite en dihydrocrocétine à l'aide de réducteurs comme le borohydrure de sodium.
Substitution : Le safranal peut subir des réactions de substitution avec des nucléophiles en milieu acide ou basique.
Principaux produits formés
Oxydation : Crocétine
Réduction : Dihydrocrocétine
Substitution : Divers dérivés du safranal
Applications de la recherche scientifique
Le safran a une large gamme d'applications de recherche scientifique en raison de ses composés bioactifs :
Chimie : Utilisé comme colorant naturel et dans la synthèse de composés organiques.
Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de la dépression, de la maladie d'Alzheimer et du cancer.
Industrie : Utilisé comme agent colorant dans les aliments et les cosmétiques
Mécanisme d'action
Les composés bioactifs du safran exercent leurs effets par le biais de diverses cibles moléculaires et voies :
This compound : Agit comme antioxydant en piégeant les radicaux libres et en réduisant le stress oxydatif.
Safranal : Module les niveaux de neurotransmetteurs, contribuant à ses effets antidépresseurs.
Crocétine : Inhibe la croissance des cellules cancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Les composés bioactifs du safran, tels que la crocine et le safranal, sont uniques par rapport à d'autres composés similaires :
Curcumine : Trouvée dans le curcuma, a des propriétés antioxydantes et anti-inflammatoires similaires, mais diffère en structure chimique.
Lycopène : Trouvé dans les tomates, partage des propriétés antioxydantes mais n'a pas l'arôme et le goût distinctifs du safran.
Bêta-carotène : Trouvé dans les carottes, a une structure caroténoïde similaire mais des activités biologiques différentes.
Composés similaires
- Curcumine
- Lycopène
- Bêta-carotène
Le safran se distingue par sa combinaison unique de composés bioactifs, ce qui en fait une épice précieuse aux applications diverses dans divers domaines.
Propriétés
IUPAC Name |
bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIKDIMAPSUBY-RTJKDTQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046172 | |
| Record name | Crocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
977.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme., Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction., ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway... | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |
CAS No. |
42553-65-1, 39465-00-4, 94238-00-3 | |
| Record name | Crocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenia Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Crocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Crocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



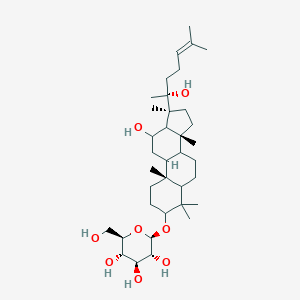
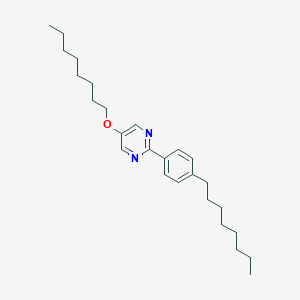
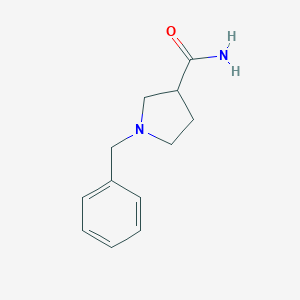
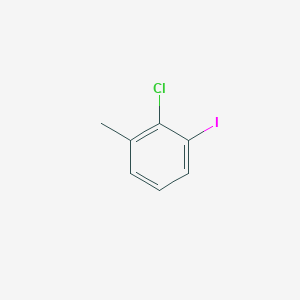
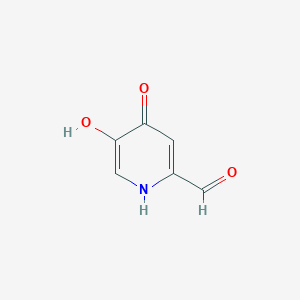

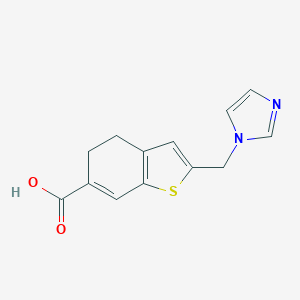
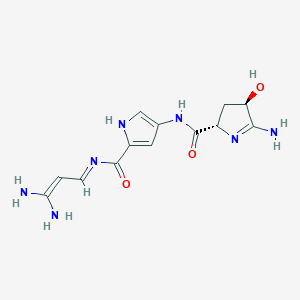
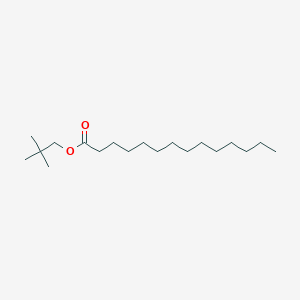
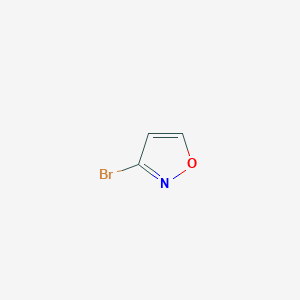
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
